(S)-(1-Fmoc-piperidin-3-yl)-acetic acid
Overview
Description
(S)-(1-Fmoc-piperidin-3-yl)-acetic acid is a chemical compound that features a piperidine ring substituted with a fluorenylmethyloxycarbonyl (Fmoc) group at the nitrogen atom and an acetic acid moiety at the 3-position. This compound is commonly used in peptide synthesis as a building block due to its ability to protect the amine group during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(1-Fmoc-piperidin-3-yl)-acetic acid typically involves the following steps:
Fmoc Protection: The piperidine ring is first protected with the Fmoc group. This is usually achieved by reacting piperidine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.
Acetic Acid Introduction: The protected piperidine is then reacted with bromoacetic acid or its derivatives to introduce the acetic acid moiety at the 3-position. This step often requires the use of a strong base like sodium hydride to deprotonate the piperidine and facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing side reactions. This may include the use of automated synthesis equipment and continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-(1-Fmoc-piperidin-3-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The Fmoc group is often removed using piperidine in dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Deprotected piperidine derivatives.
Scientific Research Applications
(S)-(1-Fmoc-piperidin-3-yl)-acetic acid has several applications in scientific research:
Peptide Synthesis: It is widely used as a building block in solid-phase peptide synthesis (SPPS) due to its ability to protect the amine group during the synthesis process
Drug Development: The compound is used in the synthesis of peptide-based drugs and other bioactive molecules.
Biomaterials: It is employed in the development of peptide-based hydrogels for tissue engineering and drug delivery applications.
Mechanism of Action
The primary mechanism of action of (S)-(1-Fmoc-piperidin-3-yl)-acetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group of the piperidine ring, preventing unwanted side reactions during the synthesis process. The Fmoc group can be selectively removed under basic conditions, allowing for further functionalization of the peptide chain .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Diphenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Lysine: Used for similar purposes in peptide synthesis and biomaterials development.
Uniqueness
(S)-(1-Fmoc-piperidin-3-yl)-acetic acid is unique due to its specific structure, which combines the protective Fmoc group with a piperidine ring and an acetic acid moiety. This combination provides unique reactivity and stability, making it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Properties
IUPAC Name |
2-[(3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)12-15-6-5-11-23(13-15)22(26)27-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2,(H,24,25)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQZUENRKJILBT-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.